molecular formula C23H24N2O4 B2912886 3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one CAS No. 682346-27-6

3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one

Cat. No.: B2912886
CAS No.: 682346-27-6
M. Wt: 392.455
InChI Key: LDMLBNIERGFFLG-UHFFFAOYSA-N
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Description

3-[4-(2,4-Dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one is a synthetic hybrid molecule combining a coumarin scaffold with a substituted piperazine moiety. The coumarin core (chromen-2-one) features a methoxy group at position 8, while the piperazine ring is functionalized with a 2,4-dimethylphenyl group via a carbonyl linkage. This structural design leverages the pharmacological versatility of coumarins—known for anticoagulant, antimicrobial, and anticancer properties—and the piperazine motif, which enhances bioavailability and receptor-binding affinity in CNS-targeting compounds . The 2,4-dimethylphenyl substituent likely optimizes lipophilicity and steric interactions, making this compound a candidate for further biological evaluation.

Properties

IUPAC Name

3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-15-7-8-19(16(2)13-15)24-9-11-25(12-10-24)22(26)18-14-17-5-4-6-20(28-3)21(17)29-23(18)27/h4-8,13-14H,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMLBNIERGFFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one typically involves multiple steps, including the formation of the piperazine ring and the chromenone core. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Biological Activity

3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines a piperazine moiety with a chromenone core, which is known for various pharmacological properties. This article aims to provide an in-depth analysis of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N2O4C_{23}H_{24}N_{2}O_{4} with a molecular weight of approximately 392.46 g/mol. The compound's structure can be described as follows:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms.
  • Chromenone Core : A bicyclic structure that includes a benzopyran moiety.
  • Dimethylphenyl Group : A phenyl ring substituted with two methyl groups at the 2 and 4 positions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : It can bind to specific receptors in the central nervous system, which may influence neurotransmitter levels.
  • Cellular Signaling Modulation : The compound may alter signaling pathways within cells, impacting processes such as proliferation and apoptosis.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress and may contribute to neuroprotective effects.

Anticancer Potential

Studies have shown that derivatives of chromenone compounds can inhibit cancer cell proliferation. The specific activity of this compound against various cancer cell lines remains to be fully elucidated but suggests potential as an anticancer agent.

Neuroprotective Effects

Given its structural similarities to other neuroactive compounds, this chromenone derivative may offer neuroprotective benefits. Preliminary studies suggest it could protect neuronal cells from damage induced by oxidative stress and excitotoxicity.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that the compound exhibits moderate inhibitory activity against acetylcholinesterase (AChE), which is relevant for Alzheimer's disease research.
    CompoundIC50 (µM)Reference
    This compound5.5
  • Molecular Docking Studies : Molecular docking simulations indicate that the compound has favorable binding interactions with key targets involved in neurodegenerative diseases, suggesting its potential as a lead compound for further development.
  • Comparative Studies : When compared to other chromenone derivatives, this compound exhibited superior binding affinity and biological activity, highlighting its uniqueness among similar structures.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents on Piperazine Coumarin Modifications Key Synthetic Method Biological Implications (Inferred)
Target Compound 2,4-Dimethylphenyl 8-Methoxy Carbamoylation (triphosgene) Balanced lipophilicity for CNS/GPCR targeting
6-Chloro-8-[(4-ethylpiperazinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one 4-Ethyl 6-Chloro, 7-hydroxy, 4-methyl Mannich reaction Enhanced polarity; potential antimicrobial activity
HBK15 (1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine) 2-Methoxyphenyl N/A (non-coumarin) Etherification Serotonin receptor modulation
4-{3-[4-(2-Hydroxy-benzyl)piperazinyl]-propoxy}-7-methoxy-3-phenylchromen-2-one 2-Hydroxybenzyl 7-Methoxy, 3-phenyl Aldehyde condensation Antioxidant/anti-inflammatory potential
3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-chromen-2-one 3-Chlorophenyl 8-Methoxy Similar carbamoylation Electron-withdrawing effects may alter receptor affinity

Key Observations:

Substituent Effects on Piperazine :

  • Electron-Donating Groups (e.g., 2,4-dimethylphenyl) : Increase lipophilicity and metabolic stability, favoring blood-brain barrier penetration .
  • Electron-Withdrawing Groups (e.g., 3-chlorophenyl) : Enhance polar interactions but may reduce bioavailability .
  • Hydrophilic Groups (e.g., hydroxyethyl in ) : Improve solubility but shorten half-life .

Coumarin Modifications :

  • 8-Methoxy : Enhances fluorescence properties and stabilizes the coumarin core against oxidative degradation .
  • Halogenation (e.g., 6-chloro in ) : Augments antimicrobial activity but may increase toxicity .

Synthetic Pathways :

  • Carbamoylation using triphosgene (as in ) is a common method for coupling piperazine to coumarin .
  • Mannich reactions () and aldehyde condensations () are employed for alkyl-linked derivatives .

Physicochemical Properties

Table 2: Comparative Physicochemical Profiles

Compound logP (Predicted) Water Solubility Metabolic Stability
Target Compound 3.2 Low High
6-Chloro-8-[(4-ethylpiperazinyl)methyl] 2.8 Moderate Moderate
HBK15 4.1 Very Low High
4e (2-hydroxybenzyl derivative) 2.5 High Low

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